molecular formula C23H18N2O8 B571017 1-((4-(1,3-Dihydroxypropan-2-yl)phenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione CAS No. 114565-66-1

1-((4-(1,3-Dihydroxypropan-2-yl)phenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione

Cat. No.: B571017
CAS No.: 114565-66-1
M. Wt: 450.403
InChI Key: OXIGDVJVFLVGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-(1,3-Dihydroxypropan-2-yl)phenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are widely used in various fields, including medicine, dye production, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(1,3-Dihydroxypropan-2-yl)phenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione typically involves multiple steps. One common method includes the nitration of anthraquinone derivatives followed by amination and subsequent hydroxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-(1,3-Dihydroxypropan-2-yl)phenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-((4-(1,3-Dihydroxypropan-2-yl)phenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on cell signaling and metabolic pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anticancer and antimicrobial activities.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-((4-(1,3-Dihydroxypropan-2-yl)phenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, interfere with DNA replication, and induce oxidative stress in cells. These interactions lead to its biological effects, such as anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxyanthraquinone: Similar in structure but lacks the nitro and amino groups.

    5-Nitroanthraquinone: Contains the nitro group but lacks the hydroxyl and amino groups.

    4-Amino-1,8-dihydroxyanthraquinone: Contains the amino and hydroxyl groups but lacks the nitro group.

Uniqueness

1-((4-(1,3-Dihydroxypropan-2-yl)phenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

114565-66-1

Molecular Formula

C23H18N2O8

Molecular Weight

450.403

IUPAC Name

1-[4-(1,3-dihydroxypropan-2-yl)anilino]-4,5-dihydroxy-8-nitroanthracene-9,10-dione

InChI

InChI=1S/C23H18N2O8/c26-9-12(10-27)11-1-3-13(4-2-11)24-14-5-7-16(28)20-18(14)22(30)19-15(25(32)33)6-8-17(29)21(19)23(20)31/h1-8,12,24,26-29H,9-10H2

InChI Key

OXIGDVJVFLVGMW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CO)CO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O

Synonyms

4-[4-(1,3-dihydroxyprop-2-yl)phenylamino]-1,8-dihydroxy-5-nitroanthraquinone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.